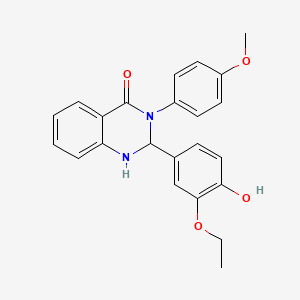
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:
- Aniline derivatives
- Aldehydes or ketones
- Acid or base catalysts
- Solvents such as ethanol or methanol
The reaction conditions often involve heating the reaction mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in disease processes.
Receptor binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-ethoxy-4-hydroxyphenyl)-3-phenylquinazolin-4(1H)-one
- 2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(1H)-one
- 2-(3-ethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(1H)-one
Uniqueness
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H22N2O4 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O4/c1-3-29-21-14-15(8-13-20(21)26)22-24-19-7-5-4-6-18(19)23(27)25(22)16-9-11-17(28-2)12-10-16/h4-14,22,24,26H,3H2,1-2H3 |
Clé InChI |
VLMLGOLJFYAYBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-adamantyl)ethyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B15033198.png)
![4-ethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15033205.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15033217.png)


![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![N-(2,5-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15033248.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033256.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033260.png)
![3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B15033262.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033278.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033304.png)
